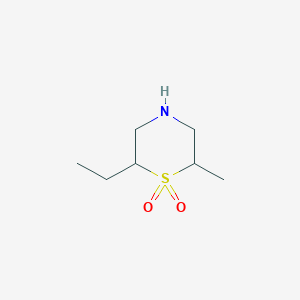
1-(3-Aminopropyl)pyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminopropyl)-1,2-dihydropyrimidin-2-one is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a dihydropyrimidinone core with an aminopropyl side chain, making it a versatile molecule for various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-aminopropyl)-1,2-dihydropyrimidin-2-one typically involves the reaction of dihydropyrimidinone derivatives with aminopropyl reagents. One common method includes the condensation of a suitable dihydropyrimidinone precursor with 3-aminopropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 1-(3-aminopropyl)-1,2-dihydropyrimidin-2-one may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature, pressure, and solvent choice, to maximize yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminopropyl)-1,2-dihydropyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the dihydropyrimidinone core.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted dihydropyrimidinone compounds.
Scientific Research Applications
1-(3-Aminopropyl)-1,2-dihydropyrimidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-aminopropyl)-1,2-dihydropyrimidin-2-one involves its interaction with various molecular targets and pathways. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The dihydropyrimidinone core may interact with enzymes and receptors, modulating their function and leading to specific biological effects.
Comparison with Similar Compounds
1-(3-Aminopropyl)imidazole: Shares the aminopropyl group but has an imidazole core.
3-Aminopropylsilatrane: Contains a similar aminopropyl side chain but with a silatrane core.
1-(3-Aminopropyl)pyrrolidine: Features an aminopropyl group attached to a pyrrolidine ring.
Uniqueness: 1-(3-Aminopropyl)-1,2-dihydropyrimidin-2-one is unique due to its dihydropyrimidinone core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-(3-aminopropyl)pyrimidin-2-one |
InChI |
InChI=1S/C7H11N3O/c8-3-1-5-10-6-2-4-9-7(10)11/h2,4,6H,1,3,5,8H2 |
InChI Key |
UMTWOZPNHLHVDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)N=C1)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Butan-2-yloxy)methyl]-4-methoxyaniline](/img/structure/B13252639.png)
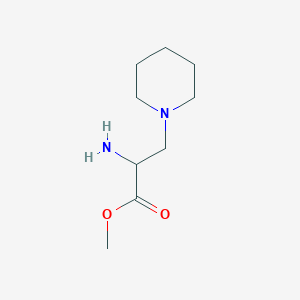
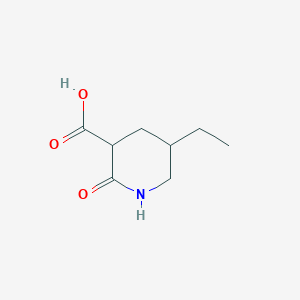


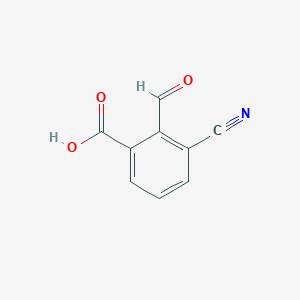
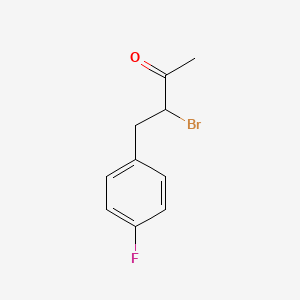
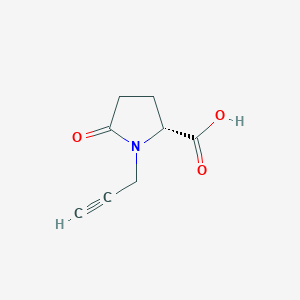
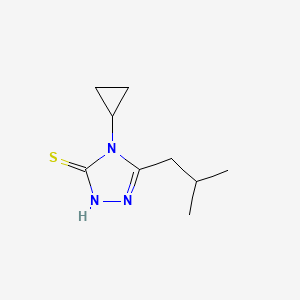
![8-(2-Fluorophenyl)-6-azaspiro[3.4]octane](/img/structure/B13252693.png)


